molecular formula C13H17N3O4 B13854727 Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone

Cat. No.: B13854727
M. Wt: 279.29 g/mol
InChI Key: FCTPJLPLVYPRIA-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone (CAS 107575-59-7) is a synthetic hydrazone derivative with a molecular structure combining ethyl pyruvate, formylamino, and methoxyphenyl groups. Its SMILES notation is CCOC(=O)/C(=N/NC1=CC(=C(C=C1)OC)NC=O)/C, reflecting a hydrazone bridge (-NH-N=) linking the pyruvate ester and a substituted phenyl ring .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)/b15-9-

InChI Key

FCTPJLPLVYPRIA-DHDCSXOGSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1)OC)NC=O)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound is generally carried out through a sequence involving:

  • Formation of a substituted aniline derivative (N-(5-amino-2-methoxyphenyl)formamide),
  • Diazotization of the amino group,
  • Subsequent coupling with ethyl 2-methylacetoacetate (ethyl pyruvate derivative),
  • Followed by purification steps to isolate the final hydrazone compound.

Detailed Stepwise Synthesis Procedure

The synthesis can be summarized in the following key stages, as reported in detailed experimental protocols:

Stage Reagents and Conditions Description
1 N-(5-amino-2-methoxyphenyl)formamide, HCl (32%), water, temperature -20°C, 0.5 h The amino formamide is dissolved in aqueous hydrochloric acid under cooling to maintain low temperature to prevent decomposition. The solution becomes viscous indicating formation of a reactive intermediate.
2 Sodium nitrite (NaNO2) in ethanol/water, temperature -15°C, 50 min Diazotization of the amino group occurs by slow addition of sodium nitrite solution, generating the diazonium salt intermediate.
3 Tetrafluoroboric acid (HBF4, 50%), ethanol, temperature -5 to 5°C, 30 min The diazonium salt is stabilized by conversion to the corresponding tetrafluoroborate salt, which precipitates as a golden yellow solid (Compound 4).
4 Ethyl 2-methylacetoacetate, sodium acetate (NaOAc), water, ethanol, temperature -10 to room temperature, 32 h The diazonium tetrafluoroborate salt is reacted with ethyl 2-methylacetoacetate in the presence of sodium acetate to form the hydrazone derivative (Compound 5), i.e., this compound.
5 Filtration, washing with ethanol and water, drying under vacuum at 70°C Purification of the product by filtration and drying yields the final compound in approximately 55.6% yield.

This procedure requires careful temperature control at each stage to maintain the stability of intermediates and optimize yield. The final product is obtained as a solid, typically characterized by its red color and solubility in DMSO.

Reaction Scheme Summary

  • Diazotization: Conversion of the amino group on the aromatic ring to a diazonium salt via sodium nitrite in acidic medium.
  • Formation of Tetrafluoroborate Salt: Stabilization of the diazonium intermediate by reaction with tetrafluoroboric acid.
  • Hydrazone Formation: Coupling of the diazonium salt with ethyl 2-methylacetoacetate (ethyl pyruvate derivative) to form the hydrazone linkage.

Reaction Conditions and Yields

Parameter Value
Reaction temperature Maintained between -20°C to 5°C during diazotization and coupling
Reaction time 0.5 h (initial acid treatment), 50 min (diazotization), 32 h (coupling)
Yield 55.6% (based on limiting reagent)
Purification Filtration, washing, vacuum drying at 70°C

Chemical and Physical Data

Property Value
Molecular formula C13H17N3O4
Molecular weight 279.29 g/mol
Physical form Solid (red color)
Solubility Soluble in DMSO
Boiling point (predicted) 465.8 ± 55.0 °C
Density (predicted) 1.20 ± 0.1 g/cm³
pKa (predicted) 12.12 ± 0.10

Analysis of Preparation Methods

Advantages

  • The stepwise diazotization and coupling approach allows for selective functionalization and formation of the hydrazone bond.
  • Use of tetrafluoroborate salts enhances the stability of the diazonium intermediate, improving reaction control.
  • Moderate yield (55.6%) is acceptable for complex hydrazone synthesis.

Challenges

  • Strict temperature control is essential to avoid decomposition or side reactions.
  • The use of strong acids and diazonium intermediates requires careful handling and safety precautions.
  • The reaction time for coupling is relatively long (32 hours), which may affect scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazones.

    Substitution: Formation of substituted hydrazones with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features

The compound belongs to a broader class of ethyl ester derivatives with aromatic substituents. Below is a comparative analysis with compounds from the Molecules (2011) study (), which share structural motifs but differ in key functional groups:

Compound Name Core Structure Key Substituents Functional Groups
Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone Ethyl pyruvate + phenylhydrazone 3-formylamino, 4-methoxy Hydrazone, ester, methoxy, formamide
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate + phenethylamine Pyridazine ring Ester, pyridazine, phenethylamine
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate + phenethylamine 6-methylpyridazine Ester, methylpyridazine, phenethylamine
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl benzoate + phenethylamine Methylisoxazole Ester, isoxazole, phenethylamine
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl benzoate + phenethylthioether 3-methylisoxazole, thioether Ester, isoxazole, thioether
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl benzoate + phenoxyether 3-methylisoxazole, ether Ester, isoxazole, ether

Structural Insights :

  • The target compound’s hydrazone group (-NH-N=) distinguishes it from the phenethylamine/thioether/ether linkages in compounds .
  • The methoxy and formylamino groups on the phenyl ring may enhance polarity and hydrogen-bonding capacity compared to the pyridazine or isoxazole rings in I-6230–I-6473 .

Solubility and Stability

  • This compound is explicitly noted to dissolve in DMSO, a solvent ideal for cellular assays .
Target Compound:
  • Apoptosis Induction : The hydrazone group is associated with metal chelation (e.g., iron or copper), which can trigger reactive oxygen species (ROS)-mediated apoptosis .
  • Tumor Suppression : Likely modulates pathways involving p53 or Bcl-2 family proteins, though mechanistic details require further study .
Compounds:
  • I-6230 and I-6232 : Pyridazine derivatives are often explored as kinase inhibitors due to their planar heterocyclic structure, which facilitates ATP-binding pocket interactions .

Key Difference : The target compound’s hydrazone moiety may confer unique apoptosis-specific activity, whereas compounds likely target enzymatic or receptor-based pathways .

Hypothetical Pharmacokinetic Profiles

  • Hydrazone Stability: The target compound may undergo hydrolysis in vivo, releasing active metabolites (e.g., formylamino-methoxyphenyl derivatives).

Biological Activity

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone is a compound derived from ethyl pyruvate, which is known for its various biological activities, including anti-inflammatory and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Antioxidant Properties : Ethyl pyruvate acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in mitigating damage during inflammatory processes and ischemic conditions .
  • Anti-inflammatory Effects : The compound has been shown to down-regulate pro-inflammatory cytokines and genes, making it a candidate for treating various inflammatory diseases. Studies indicate that it can improve survival rates in models of hemorrhagic shock and sepsis by reducing inflammation .
  • Cell Growth Inhibition : Research indicates that derivatives of ethyl pyruvate can inhibit the growth of certain cancer cell lines. For instance, it has demonstrated moderate to significant growth inhibitory effects against human leukemic myeloblasts .

Therapeutic Applications

  • Sepsis and Shock : Ethyl pyruvate has been evaluated in preclinical models for its effectiveness in treating severe sepsis and hemorrhagic shock, showing promising results in improving organ function and survival rates .
  • Pulmonary Arterial Hypertension (PAH) : Recent studies suggest that ethyl pyruvate can inhibit cell proliferation associated with PAH by targeting the HMGB1/RAGE signaling pathway, indicating its potential as a novel therapeutic agent for this challenging condition .

Case Studies

  • Rodent Models of Ischemia : In experiments involving mesenteric ischemia-reperfusion injury in rats, treatment with ethyl pyruvate significantly improved intestinal mucosal integrity and function, highlighting its protective effects in acute inflammatory scenarios .
  • Human Trials : Clinical trials have shown that ethyl pyruvate is safe at clinically relevant doses, with ongoing research to establish its efficacy in various critical care settings .

Research Findings

StudyFindings
Ethyl pyruvate improves survival in rodent models of hemorrhagic shock.Supports its use as an anti-inflammatory agent in critical care.
Inhibition of cell growth in PAH via the HMGB1/RAGE axis.Suggests potential for treating pulmonary conditions.
Moderate growth inhibition in leukemic cell lines.Indicates possible applications in oncology.

Q & A

Q. What are the recommended storage conditions and solvent systems for Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone in experimental settings?

  • Methodological Answer: The compound is soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C to maintain stability. For in vitro applications, prepare stock solutions in anhydrous DMSO to avoid hydrolysis, and aliquot to minimize freeze-thaw cycles. Working concentrations should be validated using dose-response curves in target cell lines .

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Methodological Answer: Synthesis typically involves condensation of ethyl pyruvate with 3-formylamino-4-methoxyphenylhydrazine under acidic or catalytic conditions. A representative protocol includes:
  • Step 1: Dissolve reactants in anhydrous ethanol with glacial acetic acid as a catalyst.
  • Step 2: Reflux at 80°C for 6–8 hours under nitrogen.
  • Step 3: Purify via recrystallization (ethanol/water) and confirm structure using 1^1H-NMR and IR spectroscopy. Yield optimization (~70–80%) requires strict control of stoichiometry and solvent purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer: Key techniques include:
  • 1^1H-NMR: Confirm hydrazone bond formation (δ 8.5–9.5 ppm for NH protons) and methoxy group presence (δ 3.8–4.0 ppm).
  • IR Spectroscopy: Detect C=O stretching (~1700 cm1^{-1}) and N-H bending (~1600 cm1^{-1}).
  • HPLC-MS: Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at expected m/z) .

Advanced Research Questions

Q. How does this compound modulate apoptotic pathways in cancer cell lines?

  • Methodological Answer: Mechanistic studies require:
  • Caspase Activation Assays: Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC).
  • Annexin V/PI Staining: Quantify early/late apoptosis via flow cytometry.
  • Western Blotting: Assess Bcl-2 family proteins (e.g., Bax upregulation, Bcl-2 downregulation).
    Note: Use validated antibodies (e.g., Annexin V kits) and include ROS scavengers (e.g., NAC) to dissect redox-dependent effects .

Q. How should researchers address contradictions in bioactivity data across studies using this compound?

  • Methodological Answer: Discrepancies may arise from:
  • Solvent Variability: DMSO lot-to-lot differences can affect compound solubility. Pre-screen solvents for peroxides.
  • Cell Line Heterogeneity: Test multiple lines (e.g., HeLa, MCF-7) with standardized protocols.
  • Dose Timing: Compare acute (24-hour) vs. chronic (72-hour) exposure. Publish raw data and statistical models (e.g., ANOVA with post-hoc tests) to enhance reproducibility .

Q. What strategies optimize in vivo delivery of this compound for preclinical studies?

  • Methodological Answer:
  • Formulation: Use PEGylated liposomes to enhance bioavailability and reduce renal clearance.
  • Dosing: Conduct pharmacokinetic profiling (Cmax_{max}, AUC) in rodent models.
  • Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration .

Q. How can researchers differentiate off-target effects from specific mechanisms in studies involving this compound?

  • Methodological Answer:
  • CRISPR Knockout Models: Generate cells lacking putative targets (e.g., p53 or NF-κB pathways).
  • Proteomic Profiling: Use SILAC or TMT labeling to identify binding partners.
  • Inhibitor Co-Treatment: Combine with pathway-specific inhibitors (e.g., Z-VAD-FMK for caspases) to isolate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.